molecular formula C7H6F2O2S B13204659 3-Fluoro-5-methylbenzene-1-sulfonyl fluoride

3-Fluoro-5-methylbenzene-1-sulfonyl fluoride

Katalognummer: B13204659
Molekulargewicht: 192.19 g/mol
InChI-Schlüssel: NDGXLNLHVYKYNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-5-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H6F2O2S It is a sulfonyl fluoride derivative, which means it contains a sulfonyl group (SO2) bonded to a fluoride atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methylbenzene-1-sulfonyl fluoride typically involves the fluorosulfonylation of 3-Fluoro-5-methylbenzene. One common method is the reaction of 3-Fluoro-5-methylbenzene with sulfuryl fluoride (SO2F2) in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired sulfonyl fluoride product .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorosulfonylation processes. These processes utilize sulfuryl fluoride gas and specialized reactors to ensure efficient and high-yield production. The reaction conditions are carefully controlled to optimize the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-methylbenzene-1-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds with nucleophilic amino acids in enzymes, thereby inhibiting their activity. The molecular targets often include serine hydrolases and other enzymes with nucleophilic active sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-5-methylbenzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability compared to sulfonyl chlorides. The fluoride group is less reactive towards hydrolysis, making the compound more stable under various conditions. Additionally, the presence of the fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with biological targets .

Eigenschaften

Molekularformel

C7H6F2O2S

Molekulargewicht

192.19 g/mol

IUPAC-Name

3-fluoro-5-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6F2O2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3

InChI-Schlüssel

NDGXLNLHVYKYNF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)S(=O)(=O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.